3-{2-[(2-amino-2-oxoethyl)sulfanyl]-8-methoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl}propanoic acid
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Overview
Description
3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Uniqueness
3-{2-[(CARBAMOYLMETHYL)SULFANYL]-8-METHOXY-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a valuable compound for research and development .
Properties
Molecular Formula |
C16H16N4O5S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)sulfanyl-8-methoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H16N4O5S/c1-25-8-2-3-10-9(6-8)13-14(18-10)15(24)20(5-4-12(22)23)16(19-13)26-7-11(17)21/h2-3,6,18H,4-5,7H2,1H3,(H2,17,21)(H,22,23) |
InChI Key |
JZZZEPDYNGNWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=C(N(C3=O)CCC(=O)O)SCC(=O)N |
Origin of Product |
United States |
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